4-(Boc-amino)-2-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKHLJWAXGPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618905 | |
| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234108-73-7 | |
| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Boc Amino 2 Chloropyridine and Its Precursors
Advanced Preparations of 4-Amino-2-chloropyridine (B126387)
The synthesis of 4-amino-2-chloropyridine is pivotal and has been approached through various chemical strategies. Several methods have been reported, including the reduction of 2-chloro-4-nitropyridine (B32982), reduction of 2-chloro-4-cyanopyridine, an azide (B81097) method, and the chlorination and amination of 2,4-dihydroxypyridine. chemicalbook.com
Regioselective Nitration and Subsequent Reduction Pathways
A prevalent and economically viable method for synthesizing 4-amino-2-chloropyridine involves the nitration and subsequent reduction of 2-chloropyridine (B119429). chemicalbook.com This process begins with the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide, often using hydrogen peroxide in an acetic acid medium at elevated temperatures. chemicalbook.comguidechem.com This oxidation activates the pyridine (B92270) ring, directing the subsequent nitration to the 4-position. chemicalbook.com
Table 1: Key Steps in the Nitration-Reduction Pathway of 2-Chloropyridine
| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |
| Oxidation | 2-Chloropyridine | Hydrogen Peroxide, Acetic Acid | 2-Chloropyridine-N-oxide | ~50°C |
| Nitration | 2-Chloropyridine-N-oxide | Conc. Nitric Acid, Conc. Sulfuric Acid | 2-Chloro-4-nitropyridine-N-oxide | 0-10°C for high regioselectivity |
| Reduction | 2-Chloro-4-nitropyridine-N-oxide | Iron powder, Acetic Acid or HCl/Ethanol | 4-Amino-2-chloropyridine | Reflux |
Chlorination-Amination and Hofmann Degradation Approaches
An alternative route to 4-amino-2-chloropyridine starts from isonicotinic acid. chemicalbook.comguidechem.com The process involves the oxidation of isonicotinic acid to its N-oxide, followed by amination to produce isonicotinamide-N-oxide. This intermediate is then chlorinated using an agent like phosphorus pentachloride to form 2-chloro-4-isonicotinamide. chemicalbook.comguidechem.com The final step is a Hofmann degradation reaction, where the amide is treated with an alkaline sodium hypochlorite (B82951) solution to yield 4-amino-2-chloropyridine. chemicalbook.comguidechem.comwikipedia.org While this method utilizes inexpensive starting materials, the synthetic route is longer, which can lead to a greater loss of raw materials. chemicalbook.com
The Hofmann rearrangement is a well-established reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds through an isocyanate intermediate formed by the oxidation of the nitrogen atom. wikipedia.org This method has been successfully applied to the synthesis of other aminopyridines, such as the conversion of nicotinamide (B372718) to 3-aminopyridine. wikipedia.org
Scalable and Economical Synthetic Routes
For industrial-scale production, the nitration-reduction method starting from 2-chloropyridine is often favored due to its relatively high yield and the use of inexpensive and common chemical reagents. chemicalbook.com Modifications to existing literature procedures have been developed to achieve efficient large-scale synthesis of 4-amino-2-chloropyridine. tandfonline.comtandfonline.com A Chinese patent describes a method with mild reaction conditions and simple after-treatment, making it suitable for industrial production with good catalytic effects and high yield. google.com Another patented method outlines a process involving the reduction of 2-chloro-4-nitropyridine oxide with iron powder in glacial acetic acid, achieving a yield of 91.3%. google.com
Chemoselective N-Protection Strategies: Formation of the tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and ease of removal under moderately acidic conditions. wikipedia.orgmychemblog.com
Use of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Various Media
The most common method for the N-Boc protection of 4-amino-2-chloropyridine involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.org This reaction is typically carried out in the presence of a base. The choice of solvent and base can be flexible, with high yields often achieved under mild conditions. fishersci.co.uk
Commonly used solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), and aqueous mixtures. fishersci.co.uknih.gov Bases such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently employed to facilitate the reaction. For instance, reacting 4-amino-2-chloropyridine with Boc₂O in the presence of triethylamine or DMAP in THF or DCM at temperatures ranging from 0 to 25°C can yield the desired Boc-protected product in over 90% purity after purification. An alternative approach involves a biphasic mixture of chloroform (B151607) and water with sodium bicarbonate as the base. fishersci.co.uk
Table 2: Conditions for N-Boc Protection of Aminopyridines using Boc₂O
| Solvent System | Base | Temperature | Typical Yield | Reference(s) |
| THF or DCM | Triethylamine or DMAP | 0-25°C | >90% | |
| Acetonitrile | DMAP | Room Temperature | >95% | nih.gov |
| Chloroform/Water (biphasic) | Sodium Bicarbonate | Reflux | - | fishersci.co.uk |
| Water | Sodium Bicarbonate | Room Temperature/40°C | High | fishersci.co.uk |
Catalytic Protocols for N-Boc Protection of Aminopyridines
While the use of stoichiometric bases is common, catalytic methods for N-Boc protection have also been developed to enhance efficiency and sustainability. Various catalysts have been reported to promote the N-tert-butyloxycarbonylation of amines. For example, a Chinese patent describes a method using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of a base to achieve high yield and selectivity for the Boc protection of aminopyridines. google.com
Heterogeneous solid acid nanocatalysts, such as mesoporous silica (B1680970) phenylsulfonic acid, have been shown to be effective for the chemoselective N-Boc protection of a variety of amines, including heterocyclic amines, under solvent-free conditions at room temperature. researchgate.net These catalysts offer the advantages of being recyclable and reusable. researchgate.net Other catalytic systems, such as those based on guanidine (B92328) or employing malic acid, have also been developed for the efficient and chemoselective N-Boc protection of amines. researchgate.net
Orthogonal Protection Considerations for Aminopyridines
In the synthesis of complex molecules containing multiple functional groups, the concept of orthogonal protection is paramount. fiveable.me This strategy involves the use of two or more distinct protecting groups that can be removed under different, non-interfering conditions. fiveable.meorganic-chemistry.org This allows for the selective deprotection and reaction of one functional group while others remain shielded, which is crucial for controlling the synthetic outcome. fiveable.me
For aminopyridines, which may contain multiple reactive amine sites or be part of a larger molecule with other sensitive functionalities, an orthogonal approach is often necessary. The tert-butoxycarbonyl (Boc) group, featured in 4-(Boc-amino)-2-chloropyridine, is a cornerstone of this strategy. The Boc group is a type of carbamate (B1207046) that renders the protected amine non-nucleophilic. organic-chemistry.org It is characterized by its stability to most nucleophiles and bases but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net
This specific reactivity profile allows it to be used in conjunction with other protecting groups that are stable to acid but labile to different reagents. A classic orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable in acidic media but is removed by bases like piperidine. organic-chemistry.org The presence of both a Boc-protected and an Fmoc-protected amine in the same molecule would, therefore, permit the selective removal of either group without affecting the other. organic-chemistry.org
Other protecting groups can also be employed to create multi-layered "triorthogonal" protection schemes for highly complex targets. researchgate.net The choice of protecting group is critical and must be tailored to the specific reaction sequence, ensuring stability during intermediate steps and high yields for both the protection and deprotection stages. organic-chemistry.org
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) organic-chemistry.org | Basic conditions, Nucleophiles, Hydrogenation |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) organic-chemistry.org | Acidic conditions, Hydrogenation |
| Carboxybenzyl | Cbz | Hydrogenolysis, Strong Acid | Mild acid/base |
| Acetyl | Ac | Acidic or Basic Hydrolysis | Hydrogenation |
| Benzyl | Bn | Hydrogenolysis | Acidic and Basic conditions |
Convergent and Linear Synthetic Design for this compound
A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is formed. uniurb.it For this compound, a common linear route begins with the precursor 4-amino-2-chloropyridine. This precursor itself is often synthesized in a linear fashion from inexpensive 2-chloropyridine. chemicalbook.com The process typically involves:
N-Oxidation: 2-chloropyridine is oxidized with an agent like hydrogen peroxide to form 2-chloropyridine-N-oxide, which activates the pyridine ring. chemicalbook.com
Nitration: The activated ring undergoes nitration at the 4-position to yield 2-chloro-4-nitropyridine-N-oxide. chemicalbook.com
Reduction: The nitro group is reduced, for example with iron powder in acetic acid, to give 4-amino-2-chloropyridine. chemicalbook.com
Boc Protection: The final step is the reaction of 4-amino-2-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the target compound, this compound.
In this context, this compound is not typically the end goal of a convergent synthesis, but rather a critical building block used within one. Its structure, featuring a protected nucleophilic site (the Boc-amine) and an electrophilic site susceptible to coupling reactions (the C-Cl bond), makes it an ideal fragment for late-stage introduction into a complex molecular framework. nih.gov For instance, it is a key precursor for creating more complex heterocyclic compounds through reactions like Suzuki-Miyaura cross-coupling, where the chlorine atom is replaced by an aryl or heteroaryl group. nih.gov A convergent strategy might involve synthesizing a complex boronic acid in one pathway while preparing this compound in another, with the final step being the palladium-catalyzed coupling of these two fragments. nih.gov
Table 2: Comparison of Synthetic Design Philosophies
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step, sequential reactions from a single starting material. uniurb.it | Independent synthesis of fragments followed by late-stage assembly. uniurb.it |
| Overall Yield | Tends to be lower, especially for long sequences, as yields multiply. uniurb.it | Generally higher, as the number of sequential steps is minimized. uniurb.it |
| Efficiency | Can be less efficient for complex molecules. | More efficient for complex targets; allows for parallel synthesis of fragments. |
| Purification | Intermediates may be difficult to purify throughout the sequence. | Purification may be simplified to the final coupling products. |
| Role of this compound | The final product of a multi-step linear sequence. | A key building block prepared separately for use in a final coupling step. nih.gov |
Reactivity and Chemical Transformations of 4 Boc Amino 2 Chloropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Chlorine Position
The electron-withdrawing nature of the pyridine (B92270) nitrogen atom facilitates nucleophilic attack at the C2 and C4 positions. uoanbar.edu.iq In 4-(Boc-amino)-2-chloropyridine, the chlorine atom at the C2 position serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Scope and Limitations with Various Nucleophiles
The SNAr reactions of 2-chloropyridines are generally effective with a range of nucleophiles. nih.govlookchem.com The reaction rate and success are influenced by the electron-withdrawing strength of substituents on the pyridine ring. researchgate.net While specific studies detailing the full scope and limitations for this compound are not abundant, general principles of SNAr on chloropyridines apply.
Table 1: Examples of Nucleophiles in SNAr Reactions with Chloropyridines
| Nucleophile Type | Example | Product Type |
|---|---|---|
| O-Nucleophiles | Sodium Methoxide | 2-Alkoxypyridine |
| N-Nucleophiles | Ammonia, Amines | 2-Aminopyridine Derivatives |
| S-Nucleophiles | Sodium Thiophenoxide | 2-(Arylthio)pyridine |
Limitations can arise with very weak nucleophiles or under conditions that are not sufficiently forcing. Steric hindrance on either the nucleophile or the pyridine substrate can also impede the reaction.
Palladium-Catalyzed Cross-Coupling Reactions, including Buchwald-Hartwig Aminations
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds at the C2 position of this compound.
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines from aryl halides. wikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgacsgcipr.org The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.orglibretexts.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. libretexts.org
Table 2: Common Palladium Catalysts and Ligands for Buchwald-Hartwig Amination
| Palladium Source | Ligand |
|---|---|
| Pd(OAc)₂ | Xantphos |
| Pd₂(dba)₃ | BrettPhos |
Other significant palladium-catalyzed cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling : This reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, yielding substituted bipyridines or arylpyridines. researchgate.netmdpi.com
Sonogashira Coupling : This reaction involves the coupling of the chloropyridine with a terminal alkyne to form a C-C bond, leading to the synthesis of alkynylpyridines. nih.govscirp.org
Hiyama Coupling : This involves the cross-coupling of organosilanes with organic halides. organic-chemistry.org
These reactions typically require a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org
Other Transition Metal-Mediated Functionalizations
While palladium catalysis is predominant, other transition metals can also mediate the functionalization of aryl chlorides. Copper-catalyzed reactions, such as the Ullmann condensation, can be used for C-N and C-O bond formation, though they often require harsher conditions than their palladium-catalyzed counterparts. acsgcipr.org Nickel catalysts have also been reported to be active in Buchwald-Hartwig-type reactions. acsgcipr.org
De-protection of the N-Boc-Amino Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govtotal-synthesis.com
Acid-Mediated Cleavage Protocols
The deprotection of the N-Boc group is typically achieved by treatment with a strong acid. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com
Common acidic reagents and conditions for Boc deprotection include:
Trifluoroacetic acid (TFA) : Often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). peptide.comcommonorganicchemistry.com Reactions are typically fast, occurring at room temperature. fishersci.co.uk
Hydrogen chloride (HCl) : Commonly used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate. commonorganicchemistry.comresearchgate.net
Table 3: Common Acidic Conditions for N-Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 1-2 hours |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl in dioxane, room temperature, 2-16 hours |
The choice of acid and solvent can be tailored to the specific substrate and the presence of other functional groups. researchgate.net
Selective Removal in the Presence of Other Protecting Groups
The ability to selectively remove the N-Boc group in the presence of other protecting groups is a key feature of its utility in multi-step synthesis. acs.orgacs.org The acidic lability of the Boc group allows for its cleavage while leaving other acid-sensitive groups, under carefully controlled conditions, or base-labile and hydrogenolysis-labile protecting groups intact. total-synthesis.com
For instance, the Boc group can be selectively removed in the presence of:
Fmoc (9-fluorenylmethoxycarbonyl) group : Cleaved under basic conditions. total-synthesis.com
Cbz (carboxybenzyl) group : Typically removed by hydrogenolysis. total-synthesis.com
Esters (e.g., methyl, ethyl) : Generally stable to the acidic conditions used for Boc deprotection, although tert-butyl esters will also be cleaved.
Silyl ethers (e.g., TBDMS) : Can be cleaved by acid, but conditions can often be found for selective Boc removal.
Achieving high selectivity often requires careful optimization of the reaction conditions, such as the choice of acid, solvent, temperature, and reaction time. researchgate.netacs.orgresearchgate.net For example, using milder acidic conditions or shorter reaction times can sometimes allow for the deprotection of the N-Boc group without affecting more robust acid-sensitive functionalities. researchgate.net
Derivatization of the Pyridine Nitrogen Atom
While the pyridine nitrogen in this compound is a potential site for electrophilic attack, its reactivity is significantly modulated by the substituents on the ring. Common derivatizations include N-oxidation and N-alkylation.
N-Oxidation
The conversion of the pyridine nitrogen to an N-oxide is a fundamental transformation for pyridine derivatives. This reaction enhances the ring's susceptibility to both nucleophilic and electrophilic substitution and is a key step in the synthesis of many functionalized pyridines. For chloropyridines, N-oxidation is typically achieved using oxidizing agents such as hydrogen peroxide in an acidic medium or peroxy acids.
Notably, a common and economically viable synthetic route to the parent compound, 4-amino-2-chloropyridine (B126387), begins with the N-oxidation of 2-chloropyridine (B119429). This initial step, forming 2-chloropyridine-N-oxide, activates the pyridine ring for subsequent nitration at the 4-position, followed by reduction to yield the amine. This established pathway underscores the feasibility of N-oxidation on the 2-chloropyridine scaffold. The presence of the 4-(Boc-amino) group, an electron-donating group, would be expected to facilitate the N-oxidation process compared to the unsubstituted 2-chloropyridine.
Table 1: General Conditions for N-Oxidation of 2-Chloropyridine Derivatives
| Starting Material | Oxidizing Agent | Solvent/Medium | Product | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | Hydrogen Peroxide | Acetic Acid | 2-Chloropyridine-N-oxide |
N-Alkylation
Direct alkylation of the pyridine nitrogen atom in this compound to form a quaternary pyridinium (B92312) salt is generally not the preferred reaction pathway, especially under basic conditions. The presence of the Boc-protecting group on the 4-amino substituent plays a crucial role in directing the regioselectivity of alkylation. The Boc group enhances the acidity of the N-H proton of the carbamate (B1207046). In the presence of a sufficiently strong base, this proton is removed, generating a potent nucleophilic anion on the exocyclic nitrogen. This site then preferentially attacks alkylating agents. nih.govresearchgate.net
Studies on the closely related N-Boc-4-aminopyridine have shown that using an electrogenerated acetonitrile (B52724) anion base allows for highly efficient alkylation on the exocyclic nitrogen, with no by-products from pyridine N-alkylation observed. nih.govresearchgate.net In contrast, direct alkylation of 4-aminopyridine (B3432731) (without the Boc group) with alkyl halides can lead to poor yields of the desired N-alkylated amine, with the formation of the pyridinium salt being a major competing pathway. nih.gov
Chemo- and Regioselectivity in Complex Reaction Environments
The this compound molecule possesses several reactive sites, making chemo- and regioselectivity critical considerations in its synthetic applications. The primary sites for reaction are:
The pyridine ring nitrogen.
The acidic N-H proton of the Boc-carbamate.
The carbon atom at position 2, bonded to the chlorine (C2).
The carbon atoms at positions 3 and 5 of the pyridine ring.
The Directing Role of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is instrumental in controlling the molecule's reactivity. Its primary functions are:
Protection of the Amino Group : It prevents unwanted side reactions typical of primary amines, such as acylation or reaction with other electrophiles.
Directing N-Alkylation : As discussed previously, the Boc group facilitates deprotonation of the carbamate N-H, creating a strong nucleophile that directs alkylation specifically to the exocyclic nitrogen, thus preventing the formation of pyridinium salts. nih.govresearchgate.net
Stability : The Boc group is stable under a variety of conditions, including those used for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2-chloro position. organic-chemistry.org
Selectivity in Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles via an SNAr mechanism. The pyridine ring's electron-withdrawing nature activates the C2 and C4 positions towards nucleophilic attack. In this specific molecule, the key regioselectivity question is the reactivity of the C2 position.
In related heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. mdpi.comresearchgate.net This preference is often attributed to the C4 position having a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com For 2-chloropyridines, the C2 position is directly activated by the ring nitrogen, making it a reliable site for SNAr reactions. The presence of the Boc-protected amino group at C4 provides a handle for further transformations after initial substitution at C2.
Table 2: Chemoselectivity in the Reactions of 4-Aminopyridine Derivatives
| Substrate | Reagents | Major Product Site of Reaction | Comments | Reference |
|---|---|---|---|---|
| N-Boc-4-aminopyridine | 1. Electrogenerated base2. Alkyl Halide | Exocyclic Nitrogen (N4) | High yields (78-86%) of N-alkylated product. No pyridinium salt formation. | nih.gov |
| 4-Aminopyridine | Alkyl Halide | Pyridine Nitrogen (N1) | Pyridinium salt is the major product; poor yields of N4-alkylation. | nih.gov |
Applications As a Key Synthetic Building Block in Advanced Molecular Synthesis
Construction of Diversely Substituted Pyridine (B92270) Derivatives
The dual functionality of 4-(Boc-amino)-2-chloropyridine, featuring a nucleophilic amino group protected by a Boc-group and a chlorine atom susceptible to substitution, renders it a highly adaptable intermediate for creating a wide array of substituted pyridine derivatives. The Boc-protecting group is crucial as it allows the chlorine atom at the 2-position to be the primary site for substitution reactions, particularly palladium-catalyzed cross-coupling reactions.
One of the most significant applications is in the Suzuki-Miyaura coupling reaction, where the chlorine substituent acts as a leaving group. This reaction enables the formation of a carbon-carbon bond by coupling the pyridine ring with various aryl or heteroaryl boronic acids. chemicalbook.com This method provides access to a broad spectrum of 4-(Boc-amino)-2-arylpyridine compounds, which are precursors to molecules with potential biological activity. The reaction conditions can be optimized to accommodate both electron-rich and electron-deficient coupling partners.
After the desired substituent has been introduced at the 2-position, the Boc group can be readily removed under acidic conditions to liberate the free amino group at the 4-position. This newly exposed functional group can then undergo a variety of subsequent reactions, such as acylation, alkylation, or condensation, further diversifying the molecular structure. This sequential, regioselective functionalization is a key advantage in the systematic construction of complex molecules.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Boronic Acid Partner | Catalyst/Ligand System | Product | Application/Significance |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | tert-butyl (2-phenylpyridin-4-yl)carbamate | Precursor to 2-aryl-4-aminopyridines for medicinal chemistry. |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | tert-butyl (2-(thiophen-3-yl)pyridin-4-yl)carbamate | Intermediate for fused heterocyclic systems. researchgate.net |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | tert-butyl (2-(4-methoxyphenyl)pyridin-4-yl)carbamate | Building block for pharmacologically active compounds. |
Intermediate in the Synthesis of Biologically Active Scaffolds
This compound and its deprotected form, 4-amino-2-chloropyridine (B126387), are recognized as crucial intermediates in the synthesis of a multitude of biologically active compounds across the pharmaceutical and agrochemical sectors. chemimpex.comnbinno.com The pyridine ring is a fundamental scaffold found in numerous natural products and synthetic drugs, and the specific 2-chloro-4-amino substitution pattern provides a versatile platform for molecular elaboration. The compound's utility lies in its capacity to serve as a foundational element upon which complex functionalities can be built to interact with specific biological targets. chemimpex.comnbinno.com
In medicinal chemistry, this compound is a key starting material for a diverse array of pharmaceutical agents. Its derivatives have been incorporated into molecules targeting a range of conditions, including neurological disorders, inflammation, and infectious diseases. chemimpex.comnbinno.com The strategic importance of Boc-protected amino intermediates is well-established in the synthesis of complex bioactive molecules, such as kinase inhibitors and receptor antagonists. nih.govresearchgate.net For instance, related carbamate (B1207046) structures serve as pivotal intermediates in the synthesis of modern drugs like the oral anticoagulant Edoxaban. google.com The ability to selectively modify the 2- and 4-positions of the pyridine ring allows chemists to fine-tune the steric and electronic properties of the final compound, which is essential for optimizing its interaction with a biological target and improving its pharmacokinetic profile.
The 4-amino-2-chloropyridine scaffold is a cornerstone in the development of modern agrochemicals. chemimpex.comnbinno.com It serves as an essential building block for synthesizing herbicides, fungicides, pesticides, and plant growth regulators. nbinno.comguidechem.com The ability to introduce various functional groups allows for the creation of compounds with selective biological pathways, enhancing crop protection and yield. chemimpex.com
A prominent example of its application is in the synthesis of Forchlorfenuron (also known as CPPU or KT-30), a highly active cytokinin-type plant growth regulator. chemicalbook.comguidechem.com Forchlorfenuron is a substituted urea, specifically N-(2-chloro-4-pyridyl)-N'-phenylurea, synthesized from 4-amino-2-chloropyridine. chemicalbook.com This demonstrates the direct conversion of the aminopyridine intermediate into a high-value agrochemical product. The resulting intermediates and final products are noted for their high biological activity, low toxicity, and favorable environmental degradation profiles. chemicalbook.comguidechem.com
The Boc-protected amino group in this compound is particularly useful for the synthesis of substituted ureas and carbamates, which are important functional groups in many biologically active molecules. nih.govnih.gov A robust and widely used synthetic strategy involves the in-situ generation of an isocyanate intermediate from the Boc-protected amine. researchgate.netorganic-chemistry.org
This transformation can be achieved using various dehydrating agents. One practical one-pot method utilizes a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to convert the Boc-carbamate into a highly reactive isocyanate. organic-chemistry.orgresearchgate.netorganic-chemistry.org This intermediate is not isolated but is immediately trapped by the addition of a nucleophile. Reaction with a primary or secondary amine yields a substituted urea, while reaction with an alcohol produces a carbamate. researchgate.net This method is efficient, proceeds under mild conditions, and is compatible with a wide range of functional groups. organic-chemistry.org More recent developments have established metal-free methods for the direct conversion of Boc-protected amines into ureas and carbamates using bases like lithium tert-butoxide (t-BuOLi). nih.gov
Table 2: Synthetic Routes to Ureas and Carbamates from Boc-Protected Amines
| Reaction Type | Reagents | Intermediate | Product | Reference |
| One-Pot Urea Synthesis | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, then R¹R²NH | Isocyanate | Substituted Urea | organic-chemistry.org |
| One-Pot Carbamate Synthesis | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, then R-OH | Isocyanate | Substituted Carbamate | researchgate.net |
| Direct Conversion | t-BuOLi, then R¹R²NH | Isocyanate | Substituted Urea | nih.gov |
| Direct Conversion | t-BuOLi, then R-OH | Isocyanate | Substituted Carbamate | nih.gov |
Access to Annulated and Fused Pyridine Ring Systems
The strategic placement of reactive functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of more complex, polycyclic heterocyclic systems. These annulated and fused pyridine rings are prevalent in pharmacologically active compounds and natural products. The synthesis of such systems often involves a sequence of reactions that build additional rings onto the initial pyridine core.
For example, the chlorine atom at the C2 position can first undergo a cross-coupling reaction to introduce a suitably functionalized substituent. Following this, the Boc group at the C4 position can be removed, and the resulting amino group can participate in an intramolecular cyclization reaction to form a new fused ring. This strategy has been employed in the preparation of 1,6-naphthyridines, a class of fused pyridine systems with diverse biological activities. chemicalbook.com Similarly, related substituted aminopyridines can serve as precursors to other fused systems like β-carbolines through multi-step sequences involving diazotization and cyclization. researchgate.net The ability to control the sequence of reactions at the C2 and C4 positions provides a powerful tool for constructing complex, fused heterocyclic libraries.
Strategic Compound for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an ideal starting scaffold for such studies due to its two distinct and orthogonally reactive functionalization points.
Researchers can systematically generate a library of analogues by:
Varying the substituent at the C2 position: A diverse range of aryl, heteroaryl, or alkyl groups can be introduced via palladium-catalyzed cross-coupling reactions, probing how changes in size, electronics, and hydrogen-bonding capacity at this position affect target binding and activity. nih.govmdpi.com
Modifying the C4-amino group: After deprotection of the Boc group, the amino functionality can be acylated, alkylated, or converted into ureas, sulfonamides, or other functional groups. This allows for exploration of the chemical space around the C4 position. researchgate.netnih.gov
This systematic modification allows for the development of a comprehensive SAR model, which can guide the rational design of more potent and selective lead compounds. Studies on related aminopyridine and aminopyrimidine cores have successfully used this strategy to develop potent antimalarial agents and GPR119 agonists, demonstrating the power of this approach. nih.govnih.gov The antiproliferative activity of various pyridine derivatives has also been extensively linked to the nature and position of substituents on the pyridine ring. mdpi.com
Challenges and Future Research Directions
Development of Greener and More Sustainable Synthetic Methodologies
The traditional synthesis of functionalized pyridines often involves multi-step procedures with harsh reagents and significant waste generation. Consequently, a major focus of future research is the development of more environmentally benign and economically viable synthetic routes to 4-(Boc-amino)-2-chloropyridine and its derivatives.
Key areas of investigation include the use of one-pot multicomponent reactions, which can significantly reduce reaction times and improve yields while minimizing waste. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool, offering rapid and efficient reaction pathways. nih.govacs.org The exploration of greener solvents, such as water or ethanol, and the development of recyclable catalysts are central to these sustainable approaches. rsc.orgrsc.org Researchers are also exploring biocatalytic methods, using enzymes to perform specific transformations under mild conditions, which could offer a highly selective and sustainable alternative for the synthesis of pyridine (B92270) derivatives. rsc.orgijarsct.co.in
| Green Synthesis Strategy | Potential Advantages | Relevant Research Areas |
| Multicomponent Reactions | Increased efficiency, reduced waste, shorter reaction times. nih.gov | One-pot synthesis of functionalized pyridines. nih.gov |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced by-products. nih.govacs.org | Rapid synthesis of pyridine building blocks. |
| Use of Green Solvents | Reduced environmental impact, improved safety. rsc.org | Reactions in water, ethanol, or other eco-friendly media. rsc.orgrsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. rsc.org | Enzymatic synthesis of pyridine intermediates. ijarsct.co.in |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. nih.gov | Development of solid-supported catalysts for pyridine synthesis. researchgate.net |
Exploration of Novel Catalytic Transformations and Reactivity Modes
The inherent reactivity of the pyridine ring and the presence of chloro and Boc-amino functional groups in this compound offer a rich landscape for exploring novel catalytic transformations. A significant area of interest is the direct C-H functionalization of the pyridine ring, which allows for the introduction of new substituents without the need for pre-functionalized starting materials, thereby increasing atom economy. nih.gov
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are well-established for modifying pyridine scaffolds. nih.govnih.gov Future research will likely focus on developing more efficient and versatile catalyst systems, including those based on earth-abundant metals, to further expand the scope of these reactions for this compound. nih.govnih.gov The development of novel ligands that can tune the reactivity and selectivity of these catalytic processes is also a key objective. Additionally, exploring the reactivity of the Boc-protected amino group beyond its role as a directing group could unveil new synthetic possibilities. nih.gov
Advanced Applications in Complex Molecule Synthesis and Materials Science
The 4-aminopyridine (B3432731) scaffold is a prevalent motif in numerous biologically active compounds and functional materials. researchgate.netrsc.org Future research will continue to leverage this compound as a key building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other drug candidates is an active area of investigation. rsc.org The development of novel pyridine-based compounds for applications in areas such as oncology, neuroscience, and infectious diseases remains a significant goal. rsc.orgrsc.org
In the realm of materials science, pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and metal-organic frameworks (MOFs). wikipedia.orgrsc.org The functional groups on this compound provide handles for incorporation into larger, functional material architectures. Future research will likely explore the synthesis of novel polymers and coordination complexes derived from this building block, aiming to create materials with tailored electronic, optical, and catalytic properties. rsc.orgmdpi.com
Integration with High-Throughput Screening and Combinatorial Chemistry
The demand for new molecules with specific biological activities or material properties has driven the adoption of high-throughput screening (HTS) and combinatorial chemistry. nih.gov this compound is an ideal scaffold for the generation of diverse chemical libraries due to its multiple points for diversification. nih.gov
Future research will focus on developing robust and automated synthetic methods that are compatible with high-throughput platforms. acs.org This includes solid-phase synthesis techniques where the pyridine core can be anchored to a resin and subsequently modified in a parallel fashion. acs.org The generation of focused libraries of compounds based on the this compound scaffold will enable the rapid screening for hits against a wide range of biological targets or for desired material properties. acs.orgacs.org The integration of computational modeling and machine learning with these experimental approaches will further accelerate the discovery of novel and functional molecules derived from this versatile building block.
Q & A
Q. What are the recommended synthetic routes for 4-(Boc-amino)-2-chloropyridine, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution or coupling reactions, where the Boc (tert-butoxycarbonyl) group protects the amine during functionalization of the pyridine ring. A common approach involves reacting 4-amino-2-chloropyridine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Purity validation requires HPLC (>95% area) and mass spectrometry (expected [M+H]+: 229.08) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and chlorine substitution on the pyridine ring.
- HPLC : Monitors purity and detects byproducts like deprotected amines.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHClNO, 228.68 g/mol) .
Q. What storage conditions optimize stability, and how does moisture affect the compound?
Store at room temperature in anhydrous, airtight containers with desiccants. The Boc group is sensitive to acidic or prolonged humid conditions, leading to deprotection. Stability studies using TGA/DSC show decomposition above 150°C. Avoid freeze-thaw cycles to prevent crystallization issues .
Advanced Research Questions
Q. How does the Boc group influence reactivity in cross-coupling reactions?
The Boc group sterically shields the amine, reducing unwanted side reactions (e.g., oxidation) while allowing selective functionalization at the 2-chloro position. In Suzuki-Miyaura couplings, the chloro group acts as a leaving group for palladium-catalyzed aryl-aryl bond formation. Deprotection (e.g., TFA/CHCl) post-coupling yields free amines for further derivatization .
Q. What strategies mitigate low yields in Buchwald-Hartwig amination with this substrate?
Optimize ligand selection (XPhos or SPhos) and palladium sources (Pddba) to enhance catalytic activity. Elevated temperatures (80–100°C) and degassed solvents improve efficiency. Monitor Boc stability under basic conditions (e.g., CsCO) via in-situ FTIR to prevent premature deprotection .
Q. How can trace impurities from synthetic intermediates be resolved?
Impurities like deprotected amines (4-amino-2-chloropyridine) or residual solvents require orthogonal methods:
Q. What computational tools predict the compound’s interactions in drug discovery?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., kinase inhibitors). DFT calculations (Gaussian 09) assess electronic effects of the chloro and Boc groups on reactivity. QSAR models prioritize derivatives for synthesis .
Q. How should contradictory solubility data be addressed in formulation studies?
Literature discrepancies arise from polymorphic forms or solvent polarity. Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for in vitro assays). Experimental validation via dynamic light scattering (DLS) ensures consistency .
Q. What safety protocols are essential given the compound’s toxicity profile?
Q. What role does this compound play in developing kinase inhibitors?
As a pyridine-based intermediate, it serves as a core scaffold for targeting ATP-binding pockets. For example, derivatives with this compound have shown IC values <100 nM against EGFR mutants in preclinical studies. Post-deprotection, the free amine enables covalent binding strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
